(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid

Cardiovascular Research Endothelial Dysfunction Nitric Oxide Bioavailability

Standard cysteine prodrugs like NAC suppress GSH synthesis via GCL inhibition (Ki 3.2 mM), confounding redox studies. This chiral thiazolidine (L-2-oxothiazolidine-4-carboxylic acid) bypasses this via saturable 5-oxoprolinase conversion to cysteine. - **No enzyme inhibition**: Avoids paradoxical GSH ceiling effect - **84% conversion efficiency**: Dose-proportional oral bioavailability for in vivo control - **Validated efficacy**: 66.7% FMD improvement in CAD patients (single 4.5g dose)

Molecular Formula C4H5NO3S
Molecular Weight 147.15 g/mol
CAS No. 77273-78-0
Cat. No. B3154178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid
CAS77273-78-0
Molecular FormulaC4H5NO3S
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1C(NC(=O)S1)C(=O)O
InChIInChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1
InChIKeyBMLMGCPTLHPWPY-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OTC (Procysteine) Procurement Guide


(4S)-2-Oxo-1,3-thiazolidine-4-carboxylic acid, also referenced as L-2-oxothiazolidine-4-carboxylic acid (OTC, OTZ, Procysteine), is a well-characterized cysteine prodrug and glutathione biosynthesis stimulant [1]. This chiral thiazolidine derivative acts as a cellular delivery vehicle for L-cysteine, the rate-limiting substrate for the synthesis of the master antioxidant glutathione (GSH) [2]. Unlike direct cysteine supplementation, this heterocyclic compound is metabolically inert in plasma and is converted to cysteine intracellularly via the action of 5-oxoprolinase, thereby circumventing the neurotoxicity and poor stability associated with free L-cysteine [3].

OTC vs NAC: Why Substitution Fails


The substitution of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid with N-acetylcysteine (NAC)—a common but flawed comparator—introduces significant experimental variability due to fundamental differences in cellular uptake kinetics, metabolic stability, and GSH replenishment dynamics. While both compounds are clinically classified as GSH precursors, their utility diverges sharply in controlled research settings. NAC is rapidly deacetylated in plasma and excreted renally, leading to a short plasma half-life and poor bioavailability [1]. Critically, NAC acts as a direct competitive inhibitor of glutamate-cysteine ligase (GCL), the rate-limiting enzyme for GSH synthesis, with a Ki of 3.2 mM, creating a paradoxical ceiling effect where higher concentrations actively suppress GSH production [2]. Furthermore, in models of GSH depletion, NAC only minimally replenishes intracellular GSH compared to its baseline potential, whereas OTC demonstrates a distinct kinetic profile defined by saturable, enzyme-mediated conversion [3]. These biochemical divergences necessitate the use of the specific thiazolidine prodrug in studies where precise, non-inhibitory cysteine delivery is required.

OTC vs NAC: Comparative Evidence


Flow-Mediated Dilation: OTC vs Placebo

In a randomized double-blind placebo-controlled study of 48 patients with angiographically proven coronary artery disease, a single 4.5 g oral dose of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid (OTC) significantly improved brachial artery flow-mediated dilation (FMD), a direct measure of endothelial function. OTC treatment increased FMD from 6.6% ± 4.4% to 11.0% ± 6.3% (P = 0.005), representing a 66.7% relative improvement. In contrast, placebo treatment produced no significant change (7.0% ± 3.9% vs. 7.2% ± 3.7%). This demonstrates a clear, quantifiable physiological effect linked to augmented intracellular glutathione levels [1].

Cardiovascular Research Endothelial Dysfunction Nitric Oxide Bioavailability

GSH Kinetics in Mesothelial Cells: OTC vs NAC

In human peritoneal mesothelial cells (HPMCs), both (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid (OTC) and N-acetylcysteine (NAC) augmented intracellular glutathione levels at concentrations ≥0.01 mM. However, a key qualitative difference was observed: OTC produced a 'milder but more stable' elevation in GSH, whereas NAC caused a more acute but transient spike. This difference in temporal stability is critical for long-term cell culture experiments. Additionally, at higher concentrations (>1 mM), both compounds induced cytostasis, highlighting a shared threshold for growth inhibition [1].

Cell Biology Oxidative Stress Peritoneal Dialysis

Cysteine Conversion Kinetics

A pharmacokinetic study in 18 healthy human volunteers established that the elimination of intravenously administered (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid (OTZ) follows Michaelis-Menten kinetics with parallel first-order elimination. Critically, the saturable Michaelis-Menten route of elimination was attributed directly to the conversion of OTZ to total blood cysteine. At plasma OTZ concentrations equal to the Michaelis constant (Km), an efficiency rate of 84% conversion to total cysteine was quantified [1]. This high, saturable conversion efficiency underpins OTC's utility as a controlled cysteine delivery system, distinguishing it from passive diffusion-limited prodrugs.

Pharmacokinetics Drug Metabolism Prodrug Activation

Oral Bioavailability & Dose Proportionality

In a Phase I/II clinical trial in asymptomatic HIV-infected patients, oral administration of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid (OTC) demonstrated dose-proportional plasma exposure. A single 4500 mg oral dose produced a mean peak plasma concentration (Cmax) of 734 ± 234 nmol/mL, compared to 242 nmol/mL for a 1500 mg dose and 105 nmol/mL for a 500 mg dose [1]. After four weeks of thrice-daily dosing, whole blood glutathione levels were statistically significantly increased in the 1500 mg and 3000 mg dose groups relative to placebo, confirming sustained in vivo GSH elevation [2]. These data provide a clear, dose-dependent pharmacokinetic profile essential for accurate experimental design.

Clinical Pharmacology Bioavailability Dose-Response

Solution Instability & Reconstitution

Technical datasheets for (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid consistently note a critical handling property: while the compound is stable as a supplied solid for 2 years when refrigerated (+4°C) and protected from moisture, it is explicitly 'unstable in solution' and must be 'reconstitute[d] just prior to use' . This instability in aqueous media contrasts with some other cysteine prodrugs and imposes specific experimental workflow constraints. Procurement and experimental protocols must account for this by preparing fresh solutions immediately before each experiment to ensure compound integrity and reproducible dosing.

Analytical Chemistry Formulation Science Stability Testing

HIV Replication: NAC vs OTC

A direct comparative study in in vitro HIV infection models revealed a critical limitation of (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid (OTC). While both OTC and NAC blocked cytokine induction of HIV, NAC was 'far more effective than OTC, even at suboptimal doses' [1]. This difference was attributed to NAC's capacity to fully replenish GSH in depleted PBMCs and directly scavenge free radicals, whereas OTC only minimally replenished GSH in the same model. This evidence is crucial for scientific selection: OTC is not the optimal choice for applications requiring direct antioxidant or antiviral activity independent of its prodrug function. Its value proposition lies in specific models requiring sustained, non-inhibitory cysteine delivery.

Virology HIV Research Antiviral Screening

OTC Application Scenarios


Endothelial Dysfunction in Atherosclerosis

For studies requiring acute improvement in endothelial function as a primary endpoint, this compound is strongly indicated. As demonstrated in Section 3, Evidence Item 1, a single 4.5 g oral dose significantly improved flow-mediated dilation (FMD) by 66.7% relative to placebo in patients with coronary artery disease [1]. This makes it a valuable tool for probing the mechanistic link between intracellular glutathione, oxidative stress, and nitric oxide-dependent vasodilation in cardiovascular research.

Sustained GSH in Cell Culture

In contrast to the acute and transient GSH spike induced by N-acetylcysteine (NAC), (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid provides a more stable and sustained elevation of intracellular glutathione in human cell lines (Section 3, Evidence Item 2) [2]. This property is critical for maintaining a consistent redox environment over extended culture periods, making it the preferred choice for experiments investigating chronic oxidative stress, cellular senescence, or long-term cytoprotection, where minimizing GSH fluctuations is essential for data reproducibility.

Controlled Cysteine Bioavailability

The well-characterized pharmacokinetic profile of this compound, including its 84% conversion efficiency to cysteine via saturable enzyme kinetics (Section 3, Evidence Item 3) and dose-proportional oral bioavailability (Section 3, Evidence Item 4), makes it uniquely suited for in vivo studies demanding precise control over cysteine delivery [3][4]. Researchers can reliably titrate plasma cysteine levels to achieve specific pharmacodynamic effects, such as GSH elevation, without the confounding variable of direct enzyme inhibition observed with NAC.

Cysteine & Oxalate Homeostasis

The compound's established role as a cysteine prodrug that can influence urinary oxalate excretion (Section 3, Evidence Item 4) positions it as a relevant tool in metabolic research [4]. It has been evaluated in Phase II clinical trials for primary hyperoxaluria type 1, providing a foundation for further investigations into disorders of sulfur amino acid and oxalate metabolism [5]. Its utility in this niche is supported by its specific metabolic fate, which differs from that of other GSH precursors.

Technical Documentation Hub

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11 linked technical documents
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